Pyrimidine-4,5-dione;hydrochloride

Description

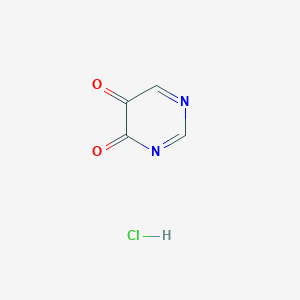

Pyrimidine-4,5-dione; hydrochloride is a heterocyclic compound featuring a pyrimidine backbone with ketone groups at positions 4 and 5, forming a dione structure. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C4H3ClN2O2 |

|---|---|

Molecular Weight |

146.53 g/mol |

IUPAC Name |

pyrimidine-4,5-dione;hydrochloride |

InChI |

InChI=1S/C4H2N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2H;1H |

InChI Key |

LQLQPZHJSYFQPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NC(=O)C1=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,5-dione;hydrochloride typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an oxidizing agent to introduce the keto groups at the 4 and 5 positions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure consistent product quality. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,5-dione;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the pyrimidine ring with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Hydrochloric acid, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional keto or hydroxyl groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Pyrimidine-4,5-dione;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.

Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrimidine-4,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. For example, it could act as an inhibitor of viral replication by interfering with the viral DNA or RNA synthesis. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Pyrimidine-4,5-dione; Hydrochloride and Related Compounds

Key Observations:

- Diketopiperazine Analogs : Piperazine-2,5-dione derivatives (e.g., compounds 1–10 in ) share the dione motif but incorporate a six-membered piperazine ring instead of pyrimidine. Substitutions like benzylidene or hydroxypropylidene significantly enhance antiviral activity (e.g., IC₅₀ = 6.8–41.5 μM against H1N1) .

- Thienopyrimidine Derivatives: Compounds like 4d, 4e, and 4f () exhibit AChE inhibition due to electron-donating groups (e.g., hydroxy, methoxyphenyl) at position 2, highlighting the importance of substituent electronics .

- Hydrochloride Salts: Both Pyrimidine-4,5-dione; hydrochloride and 4-Methylpyrimidin-2-ol hydrochloride () demonstrate improved solubility compared to non-salt forms, a critical factor in drug formulation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Pyrimidine-4,5-dione; hydrochloride | Piperazine-2,5-dione Derivatives | Thienopyrimidine-4(3H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~174.5 (estimated) | 250–350 | ~260–300 |

| Solubility | High (aqueous) | Moderate (organic solvents) | Low to moderate |

| Stability | Stable under acidic conditions | Sensitive to hydrolysis | Thermally stable |

Key Observations:

- The hydrochloride salt form confers higher aqueous solubility compared to neutral analogs like pyrimidine-4,5-diamine .

- Diketopiperazines () often require organic solvents for dissolution, limiting their bioavailability without formulation adjustments.

Table 3: Bioactivity Comparison

Key Observations:

- Diketopiperazines with benzylidene substituents (e.g., compound 7 in ) show potent antiviral activity (IC₅₀ = 6.8 μM), suggesting that aromatic substitutions enhance bioactivity .

- Thienopyrimidines with hydroxy/methoxy groups () demonstrate that electron-donating substituents improve AChE binding affinity, a trend that may extend to Pyrimidine-4,5-dione derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.